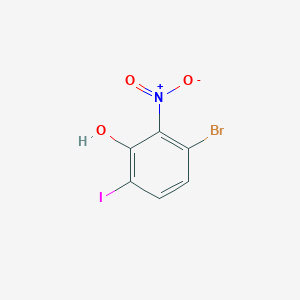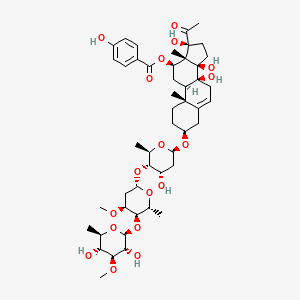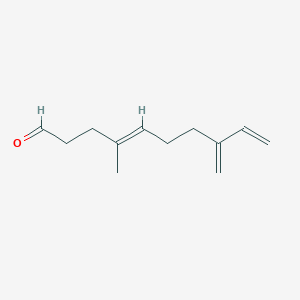
(E)-4-Methyl-8-methylenedeca-4,9-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-Methyl-8-methylene-4,9-decadienal is an organic compound with a unique structure characterized by a conjugated diene system and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in essential oils and natural extracts. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Methyl-8-methylene-4,9-decadienal typically involves the use of starting materials such as alkenes and aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (4E)-4-Methyl-8-methylene-4,9-decadienal may involve large-scale chemical processes that ensure high yield and purity. Catalytic processes, such as those involving transition metal catalysts, can be employed to enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are used to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-Methyl-8-methylene-4,9-decadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens (e.g., bromine) can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of 4-Methyl-8-methylene-4,9-decadienoic acid.
Reduction: Formation of 4-Methyl-8-methylene-4,9-decadienol.
Substitution: Formation of dibromo derivatives.
Scientific Research Applications
(4E)-4-Methyl-8-methylene-4,9-decadienal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart a pleasant aroma to products.
Mechanism of Action
The mechanism by which (4E)-4-Methyl-8-methylene-4,9-decadienal exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Decenal: Another aldehyde with a similar structure but differing in the position of the double bonds.
(E)-2-Nonenal: A shorter-chain aldehyde with a similar conjugated system.
Uniqueness
(4E)-4-Methyl-8-methylene-4,9-decadienal is unique due to its specific double bond configuration and the presence of a methyl group, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in applications where a specific scent profile is desired.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4E)-4-methyl-8-methylidenedeca-4,9-dienal |
InChI |
InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+ |
InChI Key |
KXAIVACSXVMJTH-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CCC=O |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


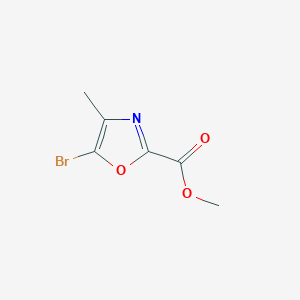
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
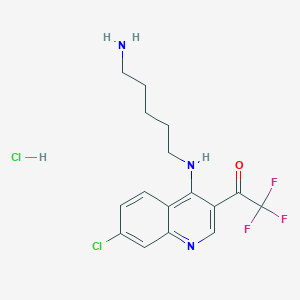

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
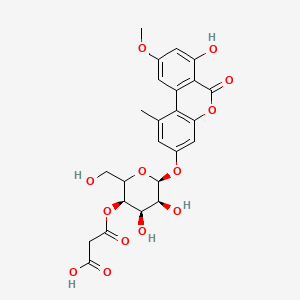
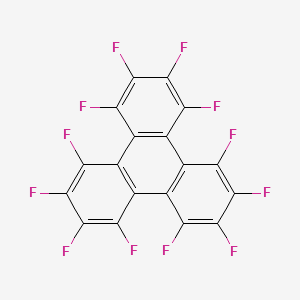
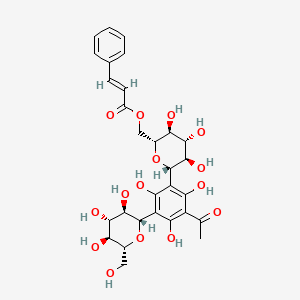
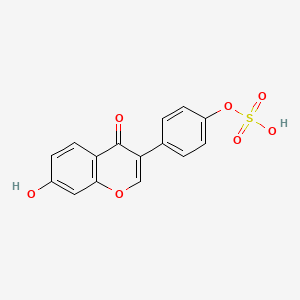
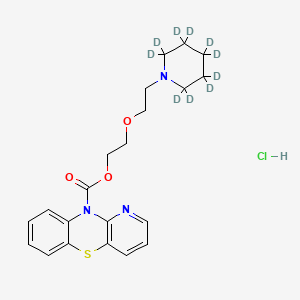
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
